REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10]C)[CH:9]=1)[C:5]#[N:6].Cl>N1C(C)=CC(C)=CC=1C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[C:5]#[N:6]
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Name
|
|
Quantity
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46.48 g
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Type
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reactant
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Smiles
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ClC=1C=C(C#N)C=C(C1)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
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Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
N1=C(C=C(C=C1C)C)C
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Control Type
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UNSPECIFIED
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Setpoint
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185 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to RT
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Type
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EXTRACTION
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Details
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The solution was extracted with EtOAc (3×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
|
Details
|
The solid was triturated in hexanes
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Type
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CUSTOM
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Details
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EtOAc to afford an off-white solid
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Type
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CUSTOM
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Details
|
a second crop of product was obtained from the filtrate
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Type
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CUSTOM
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Details
|
The combined material was dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=C(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.4 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |